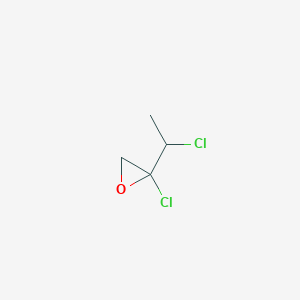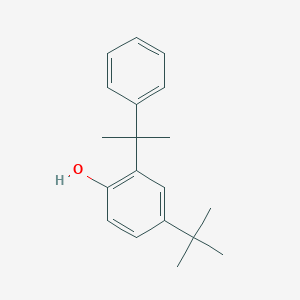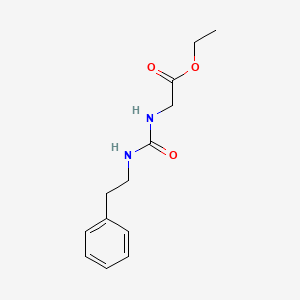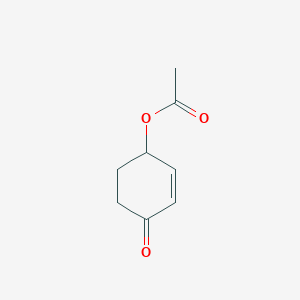
4-Oxocyclohex-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxocyclohex-2-en-1-yl acetate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and an acetate ester at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocyclohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an enol intermediate, which subsequently reacts with acetic anhydride to form the desired product.
Another method involves the use of ethyl acetoacetate and cyclohexanone in a Claisen condensation reaction, followed by esterification with acetic anhydride. This method provides a straightforward route to the compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yields and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxocyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-hydroxycyclohex-2-en-1-yl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Products include this compound derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 4-hydroxycyclohex-2-en-1-yl acetate.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the acetate.
Applications De Recherche Scientifique
4-Oxocyclohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Oxocyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxocyclohex-2-ene-1-carboxylate: A similar compound with a carboxylate group instead of an acetate group.
4-Oxocyclohex-2-ene-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
4-Oxocyclohex-2-en-1-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a ketone and an acetate ester makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
50557-37-4 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
(4-oxocyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2,4,8H,3,5H2,1H3 |
Clé InChI |
KBIDPOQYMJNQCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


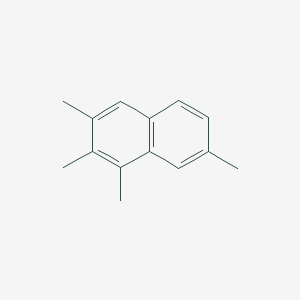
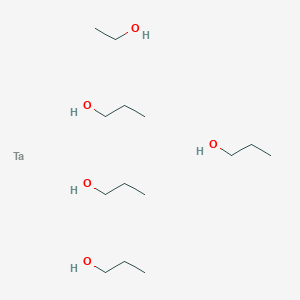
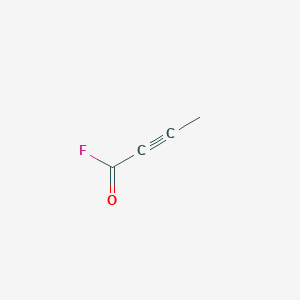
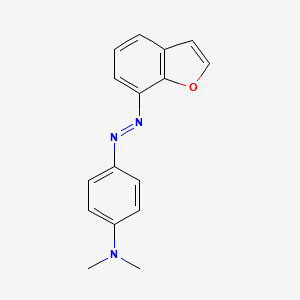
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)

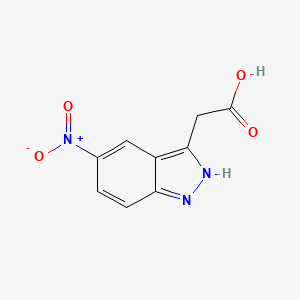
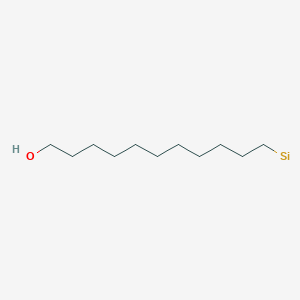
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)

